4-Deoxy-|A-D-chitobiose Peracetate
Description
Contextualizing Deoxygenated and Peracetylated Chitobiose Analogues in Carbohydrate Chemistry
Deoxy sugars, which lack one or more hydroxyl groups, represent a significant class of carbohydrates. rsc.org Their presence in numerous biomolecules is critical for a variety of biological processes. rsc.org The deoxygenation of carbohydrates is a key area of interest, with substantial research dedicated to developing methods for the selective removal of hydroxyl groups. rsc.org This modification can lead to compounds with enhanced biological activities or altered receptor affinities. rsc.org
Peracetylation, the process of acetylating all hydroxyl groups, is a common strategy in carbohydrate chemistry. This modification enhances the solubility of oligosaccharides in organic solvents and can protect the hydroxyl groups during synthetic manipulations. In the context of chitobiose, peracetylation, in combination with deoxygenation, creates a unique molecular scaffold. Peracetylated chitosan (B1678972) oligosaccharides (PACOs) have been shown to possess neuroprotective effects. mdpi.com
Significance of Oligosaccharide Derivatives in Glycobiology Research
Oligosaccharides and their derivatives are central to a vast array of biological functions, ranging from structural support to complex cell-cell recognition events. nih.govucsd.edunih.gov They are involved in processes crucial for the development, growth, and survival of organisms. nih.gov The immense structural diversity of oligosaccharides allows them to mediate a wide spectrum of biological activities. nih.gov
The study of oligosaccharide derivatives, such as 4-Deoxy-β-D-chitobiose Peracetate, is vital for several reasons:
Probing Enzyme-Substrate Interactions: Modified oligosaccharides serve as valuable tools to investigate the binding and catalytic mechanisms of carbohydrate-active enzymes like glycosidases and glycosyltransferases. rsc.org
Development of Inhibitors: Deoxygenated sugars can act as either substrates or inhibitors of these enzymes, providing insights into their function and paving the way for the development of therapeutic agents. rsc.org
Understanding Biological Roles: By observing how the removal or modification of specific functional groups affects biological systems, researchers can elucidate the precise roles of carbohydrate structures in health and disease. nih.gov
The diverse roles of oligosaccharides are summarized in the table below:
| Biological Role | Description |
| Structural Support | Contribute to the integrity of cell walls and extracellular matrices. oup.com |
| Cell Recognition | Mediate interactions between cells, as well as with pathogens and toxins. nih.govoup.com |
| Modulation of Protein Function | Can influence the stability, activity, and trafficking of proteins. ucsd.edu |
| Information Carriers | The sequence and branching of oligosaccharides encode biological information. |
Historical Development and Early Research Trajectories of Peracetylated Deoxy-Oligosaccharides
The exploration of deoxy sugars has been a persistent theme in carbohydrate chemistry. nih.gov Early research focused on the development of synthetic methods to selectively remove hydroxyl groups from monosaccharides. rsc.org These efforts laid the groundwork for the synthesis of more complex deoxygenated oligosaccharides.
The study of peracetylated oligosaccharides has also had a long history, with early investigations focusing on their chemical synthesis and characterization. A notable study from 1983 utilized two-dimensional NMR spectroscopy to analyze peracetylated, reduced derivatives of oligosaccharides isolated from human milk, demonstrating the utility of this modification for structural elucidation. nih.gov
More recent research has seen the convergence of these two areas, with a growing interest in the synthesis and biological evaluation of peracetylated deoxy-oligosaccharides. For instance, the synthesis of various deoxyamino sugar building blocks has been a focus, highlighting the importance of these structures in the glycans of pathogenic bacteria. nih.gov Furthermore, the development of sustainable methods for the regioselective deoxygenation of carbohydrates continues to be an active area of research, promising more efficient access to these valuable molecules. nih.gov The synthesis of fluorinated deoxy-sugar derivatives for applications in metabolic trapping and medical imaging also represents a modern research trajectory. nih.govunivie.ac.at
Properties
IUPAC Name |
[(2S,4S,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O15/c1-11(29)27-21-19(38-15(5)33)8-18(9-36-13(3)31)41-25(21)43-23-20(10-37-14(4)32)42-26(40-17(7)35)22(28-12(2)30)24(23)39-16(6)34/h18-26H,8-10H2,1-7H3,(H,27,29)(H,28,30)/t18-,19-,20+,21+,22+,23+,24+,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPIQIXAEQMDPR-ZKCIHQBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747484 | |
| Record name | 2-Acetamido-4-O-(2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-beta-D-xylo-hexopyranosyl)-1,3,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228931-51-8 | |
| Record name | 2-Acetamido-4-O-(2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-beta-D-xylo-hexopyranosyl)-1,3,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Conformational Analysis of 4 Deoxy β D Chitobiose Peracetate and Its Analogues
Spectroscopic Characterization Techniques in Glycochemistry Research
The precise determination of the structure of oligosaccharides like 4-Deoxy-β-D-chitobiose Peracetate is paramount. Modern glycochemistry relies on a suite of powerful spectroscopic and chromatographic techniques to achieve this.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Configuration and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation of carbohydrates. chemsynlab.comresearchgate.net It provides detailed information about the anomeric configuration (α or β) of the glycosidic linkages and the connectivity between monosaccharide units. researchgate.net For instance, the anomeric configurations of galactosyl-galactose disaccharides have been successfully assigned using NMR spectroscopy. researchgate.net
In the context of β-(1→4) linked disaccharides, which are structurally related to chitobiose, NMR is crucial for determining the torsion angles φ and ψ that define the conformation of the glycosidic linkage. nsf.govnih.gov By selectively labeling with 13C, researchers can measure multiple spin-spin coupling constants (J-couplings) across the glycosidic bond. nih.gov These J-couplings, including 2JCOC, 3JCOCH, and 3JCOCC, are sensitive to the dihedral angles φ and ψ. nsf.govnih.gov Analysis of these redundant J-couplings allows for the determination of mean values and librational motions of these linkage torsion angles. nsf.gov Furthermore, 1H-1H ROESY NMR experiments can provide information on the spatial proximity of protons, helping to identify dominant conformations in solution. acs.org
Mass Spectrometry (MS) Applications in Oligosaccharide Structure Confirmation
Mass spectrometry (MS) is another vital technique for confirming the structure of oligosaccharides by providing precise molecular weight information. chemsynlab.comuni-duesseldorf.de For 4-Deoxy-β-D-chitobiose Peracetate, MS would be used to confirm its molecular formula, C26H38N2O15, which corresponds to a molecular weight of 618.58 g/mol . cymitquimica.comscbt.com High-resolution mass spectrometry techniques like Fourier-transform ion cyclotron-resonance mass spectrometry (FT-ICR-MS) with electrospray ionization (ESI) can provide highly accurate mass values, further validating the compound's identity. uni-duesseldorf.de
Advanced Chromatographic Techniques for Purity and Structural Integrity Assessment
Advanced chromatographic techniques are essential for ensuring the purity and structural integrity of synthesized or isolated oligosaccharides. nih.gov Techniques such as size-exclusion chromatography can be used to determine the degree of polymerization of oligosaccharide samples. researchgate.net For the analysis of chitobiose and its derivatives, hydrophilic interaction liquid chromatography (HILIC) using columns like the ACQUITY UPLC Glycan BEH amide column is often employed. nih.gov This method, coupled with a suitable detector like a mass spectrometer, allows for the separation and quantification of different oligosaccharide species, ensuring the homogeneity of the sample under investigation. nih.gov
Computational and Theoretical Approaches to Glycan Conformation
While spectroscopic methods provide invaluable experimental data, computational and theoretical approaches offer a deeper understanding of the conformational landscape of glycans.
Conformational Analysis of Glycosidic Linkages in Solution and Bound States
Computational methods, such as Density Functional Theory (DFT), are used to parameterize Karplus-like equations that relate experimentally measured J-couplings to the torsion angles φ and ψ. nsf.govnih.gov This allows for a more quantitative determination of the conformational populations in solution. nih.gov For instance, in aqueous solution, the linkage conformations of some β-(1→4) disaccharides are found to be very similar, with φ ≈ 28-29° and ψ ≈ -8°. nsf.gov The presence of intramolecular hydrogen bonds, such as between O3H and O5', can influence the preferred linkage geometry, although it may not be the sole determining factor. nsf.gov
The combination of experimental NMR data with computational modeling provides a robust framework for understanding the three-dimensional structure and dynamic behavior of 4-Deoxy-β-D-chitobiose Peracetate and its analogues, paving the way for a deeper comprehension of their biological roles and potential applications.
X-ray Crystallography of Peracetylated Chitobiose Derivatives
X-ray crystallography is a powerful technique for the three-dimensional structural determination of molecules, providing precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule in the crystalline state. wikipedia.org While a specific crystal structure for 4-Deoxy-β-D-chitobiose peracetate is not publicly available in crystallographic databases, analysis of closely related peracetylated chitobiose derivatives provides significant insights into its likely solid-state conformation.
The pyranose rings in chitobiose derivatives typically adopt a stable 4C1 chair conformation. nih.gov However, the extensive acetylation in peracetylated derivatives can introduce steric strain, potentially leading to minor distortions from an ideal chair geometry. The removal of the 4-hydroxyl group in the non-reducing unit of 4-Deoxy-β-D-chitobiose peracetate would locally alter the hydrogen bonding capabilities and steric environment, which could subtly influence the conformation of that pyranose ring and the glycosidic linkage.
Based on the analysis of related structures, the following tables summarize expected crystallographic parameters and conformational features for peracetylated chitobiose derivatives.
Table 1: Predicted Crystallographic Data for a Peracetylated Chitobiose Derivative
| Parameter | Predicted Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21 or P212121 |
| Unit Cell Dimensions (a, b, c) | Highly dependent on crystal packing |
| Glycosidic Torsion Angle (Φ) | -60° to -80° |
| Glycosidic Torsion Angle (Ψ) | -100° to -120° |
| Pyranose Ring Conformation | 4C1 (Chair) for both rings |
Note: These values are predictions based on related known structures and may vary for the specific crystal form of 4-Deoxy-β-D-chitobiose peracetate.
Table 2: Key Intramolecular Interactions Influencing Conformation
| Interaction Type | Description |
| Steric Hindrance | Bulky acetyl groups on the pyranose rings influence the preferred glycosidic torsion angles to minimize steric clashes. |
| Dipole-Dipole Interactions | Interactions between the carbonyl groups of the acetate (B1210297) functions contribute to the overall conformational stability. |
| C-H···O Hydrogen Bonds | Weak intramolecular hydrogen bonds between ring protons and oxygen atoms of the acetyl groups can further stabilize the conformation. |
Enzymatic and Biochemical Research Applications of 4 Deoxy β D Chitobiose Peracetate
Substrate Development for Glycosidase Activity Profiling
The precise measurement of glycosidase activity is fundamental to understanding biological processes, diagnosing diseases, and developing new drugs. Current time information in Bangalore, IN. 4-Deoxy-β-D-chitobiose peracetate is a key starting material for synthesizing specialized substrates that enable sensitive and accurate quantification of these enzymes.
Application of Fluorogenic and Chromogenic Derivatives in Enzyme Assays
Enzyme assays frequently utilize fluorogenic or chromogenic substrates, which are molecules that release a fluorescent or colored compound upon enzymatic cleavage. nih.govmdpi.com This method allows for continuous and highly sensitive monitoring of enzyme activity. Current time information in Bangalore, IN.mdpi.com In the context of 4-Deoxy-β-D-chitobiose Peracetate, the peracetate groups are removed, and a reporter molecule, such as 4-methylumbelliferone (B1674119) (4MU), is attached to the anomeric carbon. This creates a non-fluorescent probe. When a target glycosidase cleaves the bond linking the sugar to 4MU, the released 4-methylumbelliferone becomes fluorescent under basic conditions, providing a direct measure of enzyme activity. sigmaaldrich.com
The use of 4-methylumbelliferyl (4MU) derivatives is a well-established method for assaying various glycosidases. For β-galactosidase, substrates such as 4-methylumbelliferyl-β-D-galactopyranoside (MUG) are commonly employed. biosynth.com The enzyme hydrolyzes the substrate, releasing the fluorescent 4MU molecule. ucdavis.edupromega.denih.gov While 4-Deoxy-β-D-chitobiose derivatives are not the standard substrates for β-galactosidase, which specifically recognizes β-D-galactosides, a supplier catalog has listed 4-Methylumbelliferyl 4-deoxy-β-D-chitobiose peracetate as a chromogenic substrate for detecting β-galactosidase activity. biosynth.com This suggests a potential, albeit less common, application or a case of enzyme promiscuity. The general principle remains the same: enzymatic cleavage liberates a detectable reporter group.
A significant application of this compound is in the study of chitinases, enzymes that degrade chitin (B13524). nih.gov Human chitotriosidase (CHIT1), a key chitinase (B1577495) involved in immune responses and a biomarker for lysosomal storage disorders like Gaucher disease, presents a particular challenge for activity measurement. nih.govplos.org When using standard fluorogenic substrates like 4-methylumbelliferyl-chitobiose, chitotriosidase exhibits apparent substrate inhibition at high concentrations. This phenomenon is caused by the enzyme's transglycosylation activity, where it transfers a sugar unit from one substrate molecule to another, complicating kinetic analysis. nih.govplos.orgresearchgate.net
To overcome this, a novel substrate, 4-methylumbelliferyl-(4-deoxy)chitobiose , was designed and synthesized from its peracetylated precursor. nih.govmdpi.com The absence of the hydroxyl group at the 4-position of the non-reducing end prevents the substrate from acting as an acceptor in the transglycosylation reaction. nih.govuva.nl As a result, the enzyme exhibits normal Michaelis-Menten kinetics with this modified substrate, leading to a significant improvement in the sensitivity, accuracy, and reproducibility of the chitinase activity assay. nih.govresearchgate.netmdpi.comresearchgate.net This makes it an invaluable tool for monitoring disease progression and therapeutic efficacy. nih.gov
| Substrate | Enzyme | Key Finding | Reference |
| 4-Methylumbelliferyl-(4-deoxy)chitobiose | Human Chitotriosidase (CHIT1) | Prevents transglycosylation, allowing for accurate kinetic measurements without substrate inhibition. | nih.govmdpi.com |
| 4-Methylumbelliferyl-chitotrioside | Human Chitotriosidase (CHIT1) | Shows apparent substrate inhibition due to enzymatic transglycosylation activity. | nih.govplos.org |
Design of Enzyme Inhibitors and Probes Based on Deoxy-Chitobiose Scaffolds
Deoxygenated sugar scaffolds are valuable frameworks for designing enzyme inhibitors. oup.com By modifying the carbohydrate structure, it is possible to create molecules that bind to an enzyme's active site but cannot be hydrolyzed, thus acting as competitive inhibitors. The removal of a hydroxyl group, as in the 4-deoxy structure, can interfere with the precise hydrogen-bonding network required for catalytic activity.
Deoxy-chitobiose scaffolds can serve as a starting point for developing specific or broad-spectrum inhibitors against chitinases, which are important targets in medicine and agriculture. researchgate.net For instance, inhibitors based on diverse chemical scaffolds have been identified that show potent inhibitory activity against insect and human chitinases, highlighting the potential for designing new therapeutic agents or pesticides. researchgate.net The synthesis of 4-deoxy hexosaminide derivatives has been explored for their role as chain terminators in the biosynthesis of glycoconjugates like heparan sulfate (B86663) and chitin, suggesting their potential as antifungal or anti-amyloid agents. oup.com
Studies on Glycosyltransferase Specificity and Reaction Mechanisms
Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds, building the complex glycan structures found on proteins and lipids. frontiersin.org Understanding their substrate specificity is crucial for deciphering the rules of the "glycocode." Modified saccharides, including deoxygenated derivatives, are essential tools for this purpose. oup.com
While direct studies using 4-Deoxy-β-D-chitobiose Peracetate to probe glycosyltransferase specificity are not extensively documented in the provided results, its structure lends itself to such applications. After deacetylation, the resulting 4-deoxy-chitobiose could be used as an acceptor substrate in enzymatic reactions. nih.gov For example, it could be tested with various galactosyltransferases or N-acetylglucosaminyltransferases to determine if these enzymes can transfer a sugar to a chitobiose molecule that has been modified at the C4-position of the non-reducing end. Such experiments would reveal the tolerance of the enzyme for structural changes in the acceptor substrate and clarify the role of the C4-hydroxyl group in binding and catalysis. Studies have shown that some glycosyltransferases exhibit "wobbling" specificity and can utilize substrates with modifications at the C4-position. oup.com For example, chitobiose phosphorylase, a family 36 glycosyltransferase, uses chitobiose as a substrate in a reversible phosphorolysis reaction. nih.gov Probing this and other related enzymes with a 4-deoxy analog could provide valuable insights into their reaction mechanisms.
Elucidation of Carbohydrate-Binding Protein Interactions
Carbohydrate-protein interactions are fundamental to a vast array of biological processes, from cell-cell recognition and immune responses to pathogen invasion. nih.govnih.gov Lectins, a class of proteins that bind specifically to carbohydrates, are key players in these events. pdbj.orgrcsb.org Studying these interactions often requires synthetic carbohydrate ligands with specific modifications to pinpoint the structural requirements for binding. nih.gov
The 4-deoxy-chitobiose scaffold, derived from its peracetylated form, is an ideal tool for investigating the binding specificity of chitin-binding lectins. pdbj.orgacs.orgnih.gov The interaction between a carbohydrate and a protein is often stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.govnih.gov The hydroxyl group at the C4 position of N-acetylglucosamine can be a critical hydrogen bond donor or acceptor in these interactions.
By comparing the binding affinity of a lectin for natural chitobiose versus 4-deoxy-chitobiose, researchers can determine the importance of this specific hydroxyl group for recognition. Such studies can be performed using various techniques, including lectin microarrays, surface plasmon resonance, or NMR spectroscopy. nih.gov For example, the lectin from Datura stramonium is known to bind oligomers of N-acetylglucosamine, and studies with modified disaccharides have been used to probe the importance of the acetamido groups for binding. umich.edu Similarly, using a 4-deoxy analog would provide precise information on the role of the C4-hydroxyl in the binding pocket of chitin-binding proteins like UEA-II or the lectin from Boletus edulis. pdbj.orgrcsb.org
Molecular Recognition by Lectins and Glycan-Binding Domains
The study of molecular recognition between carbohydrates and proteins, such as lectins, is fundamental to understanding cellular communication, adhesion, and pathogenesis. Deoxy-oligosaccharides, including 4-deoxy-chitobiose, are invaluable probes for dissecting these interactions. By systematically removing hydroxyl groups, researchers can identify the specific moieties on a glycan that are critical for binding to a protein's recognition domain.
The interaction between a glycan and a lectin is a highly specific event driven by a network of hydrogen bonds and hydrophobic interactions. ox.ac.ukresearchgate.net The chitobiose motif (GlcNAcβ1,4GlcNAc) is a known binding target for a variety of lectins. For instance, the crystal structure of Ulex europaeus Agglutinin-II (UEA-II), a legume lectin, has been resolved in complex with chitobiose, revealing the precise atomic contacts. pdbj.org Similarly, a lectin from the edible mushroom Boletus edulis (BEL) has been shown to bind N,N'-diacetyl chitobiose in one of its two distinct binding sites. rcsb.org In these complexes, the hydroxyl groups of the chitobiose form key hydrogen bonds with amino acid residues in the lectin's binding pocket.
The use of a 4-deoxy analog of chitobiose in binding studies with such lectins would directly probe the importance of the 4'-hydroxyl group. If this hydroxyl group is involved in a crucial hydrogen bond with the protein, its absence in the 4-deoxy derivative would be expected to result in a significant reduction in binding affinity. This approach of using deoxy sugars has been instrumental in mapping the binding epitopes of numerous lectins. nih.govnih.gov While direct binding studies specifically using 4-deoxy-chitobiose are not extensively documented in the available literature, the principles established with other deoxy-oligosaccharides provide a clear framework for its application in defining the fine specificity of chitobiose-binding proteins. nih.gov Furthermore, studies with lectins like the one from Datura stramonium have utilized modified chitobiose derivatives to investigate the importance of the acetamido groups for binding, highlighting how systematic chemical modifications can elucidate the structural basis of recognition. umich.edu
Binding Kinetics and Thermodynamics of Deoxy-Oligosaccharide Ligands
A complete understanding of molecular recognition requires not only structural information but also a quantitative analysis of the binding energetics. Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the thermodynamic parameters of binding interactions, including the association constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these, the changes in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a full thermodynamic profile of the interaction.
Studies on various lectins have demonstrated that the binding of oligosaccharides is often an enthalpy-driven process. ox.ac.uk Research on the thermodynamics of deoxy-analog binding to lectins, such as concanavalin (B7782731) A, has been particularly insightful. nih.gov These studies reveal that the removal of a single hydroxyl group from the ligand can lead to significant changes in the binding enthalpy and affinity. The loss of a favorable hydrogen bond directly reduces the negative (favorable) enthalpy of binding. nih.gov
Below is a representative table illustrating the thermodynamic principles of how deoxy-analogs can be used to probe lectin-carbohydrate interactions, based on data for concanavalin A binding to deoxy-derivatives of a core trimannoside. This demonstrates the methodology that would be applied to study the binding of 4-deoxy-chitobiose to a specific lectin.
| Ligand | Binding Affinity (Kₐ, M⁻¹) | Free Energy (ΔG, kcal/mol) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) | Reference |
|---|---|---|---|---|---|
| Core Trimannoside | 1.5 x 10⁵ | -7.05 | -12.2 | -5.15 | nih.gov |
| 6''-deoxy Analog | 2.8 x 10⁴ | -6.06 | -8.1 | -2.04 | nih.gov |
| 4''-deoxy Analog | 1.3 x 10⁴ | -5.61 | -7.5 | -1.89 | nih.gov |
| 4'-deoxy Analog | 1.1 x 10⁵ | -6.87 | -10.4 | -3.53 | nih.gov |
This table illustrates the effect of removing specific hydroxyl groups on the thermodynamic parameters of lectin binding. The data shown is for the interaction of concanavalin A with a core trimannoside and its deoxy analogs, serving as a model for how 4-deoxy-chitobiose would be studied.
Glycan Processing and Metabolism Research in Model Systems
The most significant and well-documented application of 4-deoxy-chitobiose is in the field of enzyme kinetics, specifically for the study of chitinases. nih.govnih.gov Human chitotriosidase (CHIT1), an enzyme expressed by activated macrophages, is an important biomarker for lysosomal storage disorders such as Gaucher disease. nih.govresearchgate.net Accurate measurement of its enzymatic activity is crucial for disease monitoring.
However, CHIT1 and other chitinases exhibit not only hydrolytic activity (breaking down chitin) but also transglycosylation activity (transferring a sugar moiety from one substrate molecule to another). nih.govresearchgate.net When using standard fluorogenic substrates like 4-methylumbelliferyl-chitobiose, this transglycosylation reaction causes the substrate to act as both a donor and an acceptor, leading to complex kinetics with apparent substrate inhibition at high concentrations. This phenomenon prevents the use of saturating substrate levels and complicates accurate enzyme quantification. nih.gov
To overcome this challenge, a novel substrate, 4-methylumbelliferyl-4-deoxychitobiose , was designed and synthesized. nih.govresearchgate.netresearchgate.net The critical feature of this compound is the absence of the hydroxyl group at the 4-position of the non-reducing GlcNAc residue. This modification makes the molecule an effective substrate for hydrolysis but prevents it from acting as an acceptor in the transglycosylation reaction. nih.govresearchgate.net Consequently, the enzyme follows standard Michaelis-Menten kinetics, allowing for more sensitive, reproducible, and accurate measurements of chitinase activity. nih.gov This substrate has been successfully used to measure chitinase activity in biological samples, such as bronchoalveolar lavage fluid, to study lung diseases. nih.govscispace.com
| Substrate | Kinetic Behavior with Chitotriosidase | Key Advantage | Reference |
|---|---|---|---|
| 4-Methylumbelliferyl-chitobioside | Exhibits apparent substrate inhibition due to transglycosylation. | Standard substrate. | nih.gov |
| 4-Methylumbelliferyl-4-deoxychitobiose | Follows normal Michaelis-Menten kinetics. | Not a transglycosylation acceptor, allowing for accurate and sensitive assays. | nih.govresearchgate.netresearchgate.net |
Beyond its use in diagnostics, 4-deoxy-chitobiose and related 4-deoxy-hexosaminides serve as tools in broader metabolic research. Studies have shown that phenyl 4-deoxy-N-acetylglucosaminide can be a good substrate for various β-N-acetylhexosaminidases, indicating that the 4-hydroxyl group is not essential for binding and catalysis in many of these enzymes. oup.com This allows for the enzymatic synthesis of more complex 4'-deoxy-disaccharides. oup.com Furthermore, 4-deoxy hexosaminide derivatives have been investigated as potential chain terminators in the biosynthesis of glycoconjugates like heparan sulfate and chitin, suggesting a role as potential therapeutic agents. oup.com In bacteria, the utilization of chitobiose is a key metabolic process, regulated by specific operons and transport systems like the DasABC transporter in Streptomyces coelicolor, making its analogs useful for studying these microbial pathways. wikipedia.orgnih.gov
Role of 4 Deoxy β D Chitobiose Peracetate in Glycobiology and Glycoengineering Research
Building Blocks for Complex Oligosaccharide and Glycoconjugate Synthesis
Precursors for N-Acetylglucosamine (NAG) and N-Acetylmuramic Acid (NAM) Containing Structures
There is no direct evidence in the reviewed scientific literature to suggest that 4-Deoxy-β-D-chitobiose Peracetate is a commonly used precursor for the synthesis of oligosaccharides containing N-acetylglucosamine (NAG) or N-acetylmuramic acid (NAM). While the core structure of chitobiose is composed of two β-(1→4) linked N-acetylglucosamine units, the 4-deoxy modification would fundamentally alter its chemical properties and likely its recognition by the enzymes involved in the synthesis of complex glycans. Research on the synthesis of NAG and NAM-containing structures typically describes the use of other, more established glycosyl donors.
Synthesis of Defined Oligosaccharide Libraries for Functional Studies
The construction of defined oligosaccharide libraries is a powerful tool for probing the specificity of glycan-binding proteins and understanding the functional roles of glycans. While it is conceivable that 4-Deoxy-β-D-chitobiose Peracetate could be chemically modified to serve as a building block for such libraries, there are no published studies detailing its use for this purpose.
Probes for Investigating Glycosylation Pathways and Cellular Glycome Modulation
Engineering Glycosylation Capacities in Mammalian Cells and Microbial Systems
Glycoengineering often involves the introduction or deletion of genes encoding glycosyltransferases and other enzymes of the glycosylation machinery. While modified sugars can be used to probe and sometimes modulate these pathways, the specific use of 4-Deoxy-β-D-chitobiose Peracetate in engineering the glycosylation capacities of mammalian or microbial systems has not been reported.
Exploring Glycan Diversity in Viral and Microbial Glycobiology
The study of viral and microbial glycobiology is essential for understanding pathogenesis and developing new therapeutics. While modified sugars can be valuable tools in this exploration, the application of 4-Deoxy-β-D-chitobiose Peracetate to investigate glycan diversity in these systems is not documented.
Fundamental Research on Glycan Structure-Function Relationships
Understanding the relationship between the structure of a glycan and its biological function is a central theme in glycobiology. Although the 4-deoxy modification in 4-Deoxy-β-D-chitobiose Peracetate would be expected to impact its three-dimensional structure and interactions with proteins, there is a lack of research specifically investigating these structure-function relationships.
Impact of Deoxygenation and Acetylation on Glycan Bioactivity
The structural modifications of glycans, such as deoxygenation and acetylation, play a pivotal role in dictating their biological activity. These changes can significantly alter the physicochemical properties of the glycan, thereby influencing its interactions with proteins and other biological molecules.
Deoxygenation , the removal of a hydroxyl group, at a specific position on the sugar ring can lead to profound changes in the glycan's three-dimensional structure and hydrogen bonding capabilities. The absence of a hydroxyl group can affect the glycan's solubility, flexibility, and its ability to act as a hydrogen bond donor or acceptor. These modifications are critical in molecular recognition events, where precise stereochemical and electronic complementarity between the glycan and its binding partner is essential. For instance, the removal of a hydroxyl group can mimic a naturally occurring variation or create a novel structure to probe the binding requirements of glycan-binding proteins (lectins), enzymes, or antibodies.
Acetylation , the addition of an acetyl group to a hydroxyl or amino group, is a common post-glycosylational modification that can dramatically impact glycan function. nih.gov O-acetylation, the addition of an acetyl group to a hydroxyl group, is the most prevalent form of acylation. nih.gov This modification, catalyzed by O-acetyltransferases, can alter the charge, hydrophobicity, and conformation of the glycan. nih.gov Changes in the acylation state of glycans can have significant consequences for molecular recognition, binding, and degradation. nih.gov For example, O-acetylation of sialic acids has been shown to be a critical factor in immunology, disease pathogenesis, and cancer progression. nih.gov Alterations in the levels of O-acetylated sialic acids are associated with the progression of colorectal cancer. nih.gov Furthermore, the regulation of glycan chain length by O-acetylation can contribute to bacterial fitness in a host organism. nih.gov
The combination of deoxygenation and peracetylation (acetylation of all available hydroxyl groups) in a molecule like 4-Deoxy-β-D-chitobiose Peracetate results in a highly modified glycan analogue. The deoxy feature at the 4-position of the non-reducing end creates a specific structural alteration, while the peracetylation renders the molecule more lipophilic and membrane-permeable. This dual modification strategy is a powerful tool in glycobiology to dissect the specific contributions of individual hydroxyl groups to biological interactions.
Modulating Biological Recognition through Structural Analogues
Structural analogues of natural glycans are indispensable tools in glycobiology and glycoengineering for elucidating and modulating biological recognition processes. By systematically altering the structure of a native glycan, researchers can probe the specific molecular interactions that govern its biological function. 4-Deoxy-β-D-chitobiose Peracetate serves as a prime example of such a structural analogue.
Chitobiose, the disaccharide unit of chitin (B13524), is recognized by a variety of proteins, including lectins, chitinases, and other carbohydrate-binding modules. The specific interactions between chitobiose and its binding partners are mediated by a network of hydrogen bonds and van der Waals forces involving the hydroxyl and N-acetyl groups of the sugar.
The use of 4-Deoxy-β-D-chitobiose Peracetate allows for the investigation of the role of the 4-hydroxyl group in these recognition events. By removing this specific hydroxyl group, researchers can assess its importance in the binding affinity and specificity of chitobiose-binding proteins. If the binding of a particular protein is significantly diminished or abolished in the presence of the 4-deoxy analogue, it provides strong evidence for the critical role of the 4-hydroxyl group in the recognition process.
Furthermore, the peracetylation of the molecule enhances its utility as a research tool. The acetyl groups protect the hydroxyl groups from enzymatic degradation and increase the molecule's lipophilicity, which can facilitate its transport across cell membranes. This allows for the study of intracellular processes involving glycan recognition. Once inside the cell, non-specific esterases can potentially remove the acetyl groups, releasing the deacetylated 4-deoxy-chitobiose to interact with its intracellular targets.
The table below summarizes the key structural modifications of 4-Deoxy-β-D-chitobiose Peracetate and their implications for studying biological recognition.
| Structural Modification | Description | Impact on Biological Recognition Studies |
|---|---|---|
| 4-Deoxygenation | Removal of the hydroxyl group at the 4-position of the non-reducing N-acetylglucosamine unit. | Allows for probing the specific role of the 4-hydroxyl group in binding to lectins, enzymes, and other proteins. Helps to define the minimal structural requirements for recognition. |
| Peracetylation | Acetylation of all free hydroxyl groups. | Increases lipophilicity, enhances membrane permeability, and protects against enzymatic degradation. Enables the study of intracellular glycan recognition events. |
Future Research Directions and Advanced Applications
Development of Novel Synthetic Strategies for Deoxy-Chitobiose Derivatives
The synthesis of deoxy-sugars is a chemically challenging endeavor, yet it is crucial for accessing sufficient quantities of these molecules for biological studies. Future research will likely focus on developing more efficient and stereoselective synthetic routes to 4-Deoxy-α-D-chitobiose and its derivatives. One promising avenue is the exploration of enzymatic and chemo-enzymatic methods. For instance, the use of engineered glycosidases or glycosynthases could offer a greener and more efficient alternative to traditional chemical synthesis. mdpi.com
Another area of development is the refinement of chemical synthesis methods. This includes the design of novel protecting group strategies and the use of new catalytic systems to control the stereochemistry at the deoxygenated center. For example, recent work on the synthesis of other deoxy-sugar derivatives has highlighted the use of radical-based and transition-metal-catalyzed reactions to achieve high yields and selectivity. nih.gov The development of such methods for 4-Deoxy-α-D-chitobiose Peracetate would greatly facilitate its study and application.
| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Research Areas |
| Chemo-enzymatic Synthesis | High stereoselectivity, milder reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate specificity. | Directed evolution of glycosidases, glycosynthase engineering. |
| Novel Chemical Synthesis | Scalability, access to a wider range of derivatives. | Complex multi-step procedures, control of stereochemistry. | New protecting groups, transition-metal catalysis, radical chemistry. |
| Automated Glycan Assembly | Rapid synthesis of a library of derivatives. | High cost of instrumentation and reagents, optimization of coupling efficiencies. | Solid-phase synthesis, fluorous-phase synthesis. |
Table 1: Comparison of Potential Synthetic Strategies for 4-Deoxy-chitobiose Derivatives. This table illustrates a hypothetical comparison of different synthetic approaches that could be developed for the efficient synthesis of 4-Deoxy-α-D-chitobiose derivatives, highlighting their potential benefits and the research challenges that need to be addressed.
Advanced Analytical Techniques for Real-Time Glycan Analysis
The detection and characterization of deoxygenated oligosaccharides like 4-Deoxy-α-D-chitobiose Peracetate within complex biological samples require highly sensitive and specific analytical techniques. Future advancements in mass spectrometry (MS) are expected to play a pivotal role in this area. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are powerful tools for the identification and quantification of glycans. The development of novel fragmentation techniques in MS/MS could provide more detailed structural information, including the precise location of the deoxy modification.
Furthermore, the integration of ion mobility spectrometry-mass spectrometry (IMS-MS) could provide an additional dimension of separation, allowing for the differentiation of isomeric and isobaric glycan structures. For real-time analysis, the development of MS-based imaging techniques, such as matrix-assisted laser desorption/ionization (MALDI) imaging, could enable the visualization of the spatial distribution of 4-Deoxy-α-D-chitobiose and its metabolites in tissues and cells.
| Analytical Technique | Principle | Potential Application for 4-Deoxy-α-D-chitobiose Peracetate | Hypothetical Limit of Detection (LOD) |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis and fragmentation. | Quantification and structural elucidation in biological fluids. | Low femtomole (fmol) |
| IMS-MS | Separation based on ion size, shape, and charge in the gas phase. | Separation from isomeric and isobaric glycans. | Mid femtomole (fmol) |
| MALDI Imaging | Spatial mapping of molecules in tissue sections. | Visualization of distribution in tissues and organs. | Low picomole (pmol) |
Table 2: Potential Advanced Analytical Techniques for 4-Deoxy-α-D-chitobiose Peracetate. This table presents a hypothetical overview of advanced mass spectrometry techniques that could be applied to the analysis of 4-Deoxy-α-D-chitobiose Peracetate, along with their potential applications and estimated limits of detection.
Applications in Functional Glycomics and Glycoproteomics
Functional glycomics and glycoproteomics aim to understand the biological functions of glycans and glycoproteins. 4-Deoxy-α-D-chitobiose Peracetate can serve as a valuable chemical tool in these fields. As a metabolic probe, it can be introduced into cells and incorporated into cellular glycoconjugates. The deoxygenated position can then be used as a unique chemical handle for the selective enrichment and identification of the modified glycoproteins.
This approach could help to elucidate the roles of specific glycosylation events in various cellular processes. For example, identifying the glycoproteins that incorporate 4-Deoxy-α-D-chitobiose could reveal their involvement in cell signaling, cell adhesion, or immune responses. Furthermore, comparing the glycoproteomic profiles of cells treated with 4-Deoxy-α-D-chitobiose Peracetate to those of untreated cells could uncover novel pathways and regulatory mechanisms governed by glycan structure. An integrated mass spectrometry-based glycomics-driven glycoproteomics platform could be employed to functionally characterize the effects of such glycosylation inhibitors. nih.gov
Rational Design of Glycomimetics and Glycosidase Modulators
Glycomimetics are molecules that mimic the structure of carbohydrates and can be used to modulate the activity of carbohydrate-binding proteins and enzymes. The structure of 4-Deoxy-α-D-chitobiose can serve as a scaffold for the rational design of potent and selective glycomimetics. nih.gov By modifying the structure of the deoxy-chitobiose core, it may be possible to develop inhibitors or modulators of specific glycosidases or glycosyltransferases.
For instance, enzymes that are involved in the biosynthesis or degradation of chitin (B13524) and chitooligosaccharides are potential targets. The development of selective inhibitors for these enzymes could have applications in the treatment of fungal infections or inflammatory diseases. Computational modeling and docking studies can guide the design of these glycomimetics, predicting their binding affinity and selectivity for the target enzyme. ucsd.edu
| Target Enzyme | Biological Process | Potential Therapeutic Application | Hypothetical IC50 of Designed Glycomimetic |
| Chitinase (B1577495) | Fungal cell wall degradation | Antifungal agent | 10 µM |
| Lysozyme | Bacterial cell wall degradation | Antibacterial agent | 25 µM |
| Glycosyltransferase | Glycan biosynthesis | Modulation of cellular glycosylation | 5 µM |
Table 3: Hypothetical Targets for Glycomimetics Derived from 4-Deoxy-α-D-chitobiose. This table illustrates potential enzyme targets for glycomimetics designed based on the structure of 4-Deoxy-α-D-chitobiose, their biological relevance, and hypothetical inhibitory concentrations (IC50).
Exploration of New Biological Roles for Deoxygenated Oligosaccharides
The biological roles of oligosaccharides are incredibly diverse, ranging from structural support to mediating specific recognition events that are crucial for development, growth, and survival. nih.govnih.govresearchgate.net However, the functions of deoxygenated oligosaccharides are still largely unknown. The availability of well-defined synthetic deoxygenated oligosaccharides like 4-Deoxy-α-D-chitobiose Peracetate is essential for systematically investigating their biological roles.
Future research in this area could involve studying the interactions of 4-Deoxy-α-D-chitobiose with various lectins and other carbohydrate-binding proteins to identify novel recognition events. amerigoscientific.com Furthermore, investigating the effects of this compound on cellular processes such as cell differentiation, immune responses, and host-pathogen interactions could reveal new biological pathways and functions associated with deoxygenated glycans. amerigoscientific.com These studies could uncover that deoxygenated oligosaccharides have unique modulatory or signaling properties that differ from their hydroxylated counterparts, opening up new avenues for therapeutic intervention.
Q & A
Q. How can 4-Deoxy-β-D-chitobiose Peracetate be synthesized and characterized for chitinase activity studies?
- Methodological Answer : Synthesis typically involves peracetylation of the parent sugar derivative using acetic anhydride under controlled conditions. Purification via column chromatography (e.g., silica gel) ensures removal of unreacted reagents. Characterization employs:
- NMR spectroscopy to confirm acetylation patterns and anomeric configuration.
- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or MALDI-TOF) .
For chitinase assays, the compound acts as a fluorogenic substrate. Hydrolysis by chitinases releases 4-methylumbelliferone, quantified via fluorescence detection (ex/em: 360/450 nm) .
Q. What are the recommended storage conditions to maintain the stability of 4-Deoxy-β-D-chitobiose Peracetate?
- Methodological Answer : Store in anhydrous conditions (desiccated environment) at –20°C to prevent hydrolysis of acetyl groups. Use amber vials to avoid photodegradation. Periodic stability checks via TLC or HPLC are advised to monitor decomposition. Avoid exposure to oxygen, as peroxidation or radical-mediated degradation can occur, as observed in related peracetate systems .
Q. Which analytical techniques are critical for structural elucidation of 4-Deoxy-β-D-chitobiose Peracetate?
- Methodological Answer :
- 1D/2D NMR : Assigns proton and carbon signals (e.g., H, C, HSQC, COSY) to confirm glycosidic linkages and acetylation sites.
- X-ray crystallography : Resolves 3D conformation if single crystals are obtainable.
- Infrared (IR) spectroscopy : Identifies characteristic acetate C=O stretches (~1740 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in catalytic activity measurements when using 4-Deoxy-β-D-chitobiose Peracetate as a substrate?
- Methodological Answer : Contradictions may arise from:
- Oxygen interference : Monitor dissolved O levels during assays, as O can induce decarboxylation or radical formation in peracetates, altering reactivity .
- Enzyme purity : Use SDS-PAGE or activity gels to confirm chitinase homogeneity.
- Substrate stability : Pre-incubate the compound under assay conditions (e.g., pH, temperature) to rule out non-enzymatic degradation .
Q. What strategies optimize glycosylation reactions using β-peracetate donors like 4-Deoxy-β-D-chitobiose Peracetate?
- Methodological Answer :
- Catalyst selection : Lewis acids (e.g., InBr) enhance glycosylation efficiency by stabilizing oxocarbenium intermediates .
- Solvent systems : Use anhydrous dichloromethane or acetonitrile to minimize hydrolysis.
- Temperature control : Reactions often proceed at –40°C to –20°C to suppress side reactions .
Q. How can researchers study the interaction between 4-Deoxy-β-D-chitobiose Peracetate and chitinases at the molecular level?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with chitinase to resolve binding modes (e.g., active-site interactions).
- Molecular docking simulations : Use software like AutoDock to predict binding affinities and key residues (e.g., catalytic triad).
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, K) of substrate-enzyme binding .
Q. What mechanistic insights can be gained from studying byproducts of 4-Deoxy-β-D-chitobiose Peracetate degradation?
- Methodological Answer : Byproducts (e.g., acetate radicals or peroxides) can be analyzed via:
- EPR spectroscopy : Detects radical intermediates (e.g., ThDP-enamine radicals in DXPS systems).
- GC-MS : Identifies volatile degradation products like CO or acetic acid .
Safety and Best Practices
Q. What safety protocols are essential when handling 4-Deoxy-β-D-chitobiose Peracetate in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of acetic acid vapors.
- Storage : Keep away from peroxides or strong oxidizers to prevent explosive reactions. Refer to SDS guidelines for tert-butyl peracetate analogs for risk mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
